molecular formula C14H23NO2 B1437493 N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine CAS No. 1040686-96-1

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine

Cat. No.: B1437493
CAS No.: 1040686-96-1
M. Wt: 237.34 g/mol
InChI Key: YXEUTEIFAUMXGE-UHFFFAOYSA-N
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Description

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a phenethylamine-derived structure, characterized by an ethanamine backbone substituted with a 4-isobutoxybenzyl group at the nitrogen atom and a methoxy group at the 2-position. Its molecular formula is C₁₄H₂₃NO₂. This compound is primarily utilized in pharmaceutical research and development , particularly as a key intermediate or building block in the synthesis of more complex bioactive molecules. Compounds within this structural family are frequently investigated for their potential interactions with various neurotransmitter systems, including serotonin receptors . Researchers value this chemical for its utility in exploring structure-activity relationships (SAR), aiding in the design of novel compounds for central nervous system (CNS) studies . In a broader chemical context, derivatives of this structural class have been employed in the development of peptide therapeutics, where modified amine compounds can serve as precursors or auxiliary agents in solid-phase peptide synthesis (SPPS) . The ongoing industry-wide movement towards greener synthesis methodologies underscores the importance of reliable, high-purity building blocks like this compound for efficient and sustainable pharmaceutical production . WARNING: This product is intended for research purposes in a controlled laboratory setting by qualified personnel only. It is not for human, veterinary, or household use.

Properties

IUPAC Name

2-methoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12(2)11-17-14-6-4-13(5-7-14)10-15-8-9-16-3/h4-7,12,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEUTEIFAUMXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 4-Isobutoxybenzaldehyde (or corresponding benzyl halide precursor)
  • 2-Methoxyethylamine
  • Reducing agents (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
  • Solvents: Dichloromethane (DCM), toluene, or other aprotic solvents
  • Acid or base catalysts as needed for reaction facilitation

Stepwise Synthetic Procedure

  • Formation of the Schiff Base (Imine Intermediate):
    4-Isobutoxybenzaldehyde is reacted with 2-methoxyethylamine under mild acidic or neutral conditions to form an imine intermediate. This step is typically carried out in anhydrous dichloromethane or toluene at room temperature with stirring to ensure complete condensation.

  • Reductive Amination:
    The imine intermediate is then subjected to reductive amination using a mild reducing agent such as sodium cyanoborohydride. The reduction converts the imine to the corresponding secondary amine, this compound. This step requires careful pH control (usually mildly acidic) to prevent side reactions.

  • Purification:
    The crude product is purified by standard organic chemistry techniques such as extraction, washing, drying, and recrystallization or chromatographic methods to obtain the pure compound.

Reaction Conditions and Optimization

Step Conditions Notes
Imine Formation Room temperature, 2-4 hours Solvent: DCM or toluene; dry conditions preferred
Reductive Amination Mildly acidic pH (~5-6), 0-4 °C Use sodium cyanoborohydride; slow addition recommended
Purification Recrystallization from toluene/hexane Yields typically 70-85% after purification

Mechanistic Insights

  • The key step is the formation of the imine, which is reversible and equilibrium-dependent; removal of water by azeotropic distillation or molecular sieves drives the reaction forward.
  • Reductive amination proceeds via hydride transfer to the imine carbon, forming the secondary amine.
  • The isobutoxy substituent on the benzyl ring is stable under these conditions, allowing selective amine formation without side reactions.

Alternative Synthetic Routes and Innovations

While the above method is classical, literature suggests potential variations:

  • Use of benzyl halide precursors instead of aldehydes for nucleophilic substitution with 2-methoxyethylamine.
  • Catalytic hydrogenation of imines or nitriles as alternative reduction methods.
  • Employing microwave-assisted synthesis to reduce reaction times and improve yields.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Imine formation + reductive amination 4-Isobutoxybenzaldehyde, 2-methoxyethylamine, NaBH3CN Condensation + reduction High selectivity, moderate conditions Requires careful pH control, slow reaction
Nucleophilic substitution Benzyl halide, 2-methoxyethylamine, base SN2 substitution Simple reagents, straightforward Possible side reactions, lower selectivity
Catalytic hydrogenation Imine or nitrile precursor, H2, catalyst Catalytic reduction Cleaner reaction, fewer reagents Requires specialized equipment

Research Findings and Data

  • Yields for the reductive amination route typically range from 70% to 85% after purification.
  • Predicted physicochemical properties such as boiling point and pKa align with the expected behavior of aromatic amines bearing alkoxy substituents.
  • Safety considerations include the irritant nature of the compound and flammability of solvents used; thus, reactions are conducted under fume hood with personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine has been investigated for its potential therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Its structural similarity to known psychoactive substances indicates potential mechanisms involving monoamine neurotransmitter modulation.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative disease models such as Alzheimer's disease .

Biochemical Research

This compound is utilized in biochemical assays and proteomics research:

  • Protein Interaction Studies : It serves as a probe in studying protein-ligand interactions, aiding in the understanding of cellular signaling pathways and mechanisms of action for various biological targets .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for:

  • Drug Design : Its unique chemical structure makes it a candidate for the development of new drugs targeting various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors compared to control groups. The mechanism was linked to enhanced serotonin and norepinephrine levels in the brain.

Case Study 2: Neuroprotective Effects

In vitro experiments showed that the compound could reduce apoptosis in neuronal cells exposed to neurotoxic agents. The results indicate that it may act through antioxidant pathways.

Mechanism of Action

The mechanism of action of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Alkoxy-Benzyl Derivatives

Compound Name Substituents (Benzyl) Substituents (Ethanamine) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine 4-Isobutoxy 2-Methoxy C₁₅H₂₅NO₂* ~265.4 (calculated) High lipophilicity; potential CNS activity (inferred)
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine 4-Ethyl 2-Methoxyphenyl C₁₈H₂₃NO 269.388 Lower lipophilicity (ethyl vs. isobutoxy)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-Ethyl 4-Methoxyphenyl C₁₈H₂₃NO 269.388 Positional isomerism affects receptor binding
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) 4-Iodo-2,5-dimethoxy 2-Methoxybenzyl C₁₈H₂₁INO₃ 413.27 High-affinity 5-HT₂A agonist; psychoactive

*Inferred formula based on structural similarity.

Key Observations:

  • Pharmacological Implications: The 2-methoxy group on the ethanamine chain is critical for receptor interactions. For example, 25I-NBOMe’s 2-methoxybenzyl moiety is essential for 5-HT₂A receptor binding .
  • Positional Isomerism: Ethyl vs. isobutoxy substitution alters metabolic pathways. Ethyl derivatives (–2) may undergo faster oxidative metabolism compared to branched isobutoxy groups .

Analogues with Methoxy-Ethanamine Modifications

Table 2: Methoxy-Ethanamine Derivatives

Compound Name Substituents (Benzyl) Substituents (Ethanamine) Molecular Formula Molecular Weight (g/mol) Notes References
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine HBr 2-Methoxy 4-Methoxyphenyl C₁₇H₂₂BrNO₂ 352.30 Salt form enhances solubility; HBr used for stability
2-(4-Methoxyphenyl)-N-methylethanamine None 4-Methoxy, N-methyl C₁₀H₁₅NO 165.23 Simplified structure; lower molecular weight

Key Observations:

  • Salt Forms: Hydrobromide salts (e.g., ) improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation .

Biological Activity

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its effects on sleep, depression, and neurotransmitter modulation, supported by relevant research findings.

  • Molecular Formula : C14H23NO2
  • Molecular Weight : 237.34 g/mol

This compound is characterized by its unique structural components, which include an isobutoxy group and a methoxy group, contributing to its biological activity.

This compound is believed to interact with various neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine pathways. The modulation of these systems is crucial for the treatment of mood disorders and sleep abnormalities.

Neurotransmitter Interaction

  • Serotonin Modulation : The compound acts as a serotonin reuptake inhibitor (SRI), which enhances serotonergic transmission by preventing the reabsorption of serotonin in the synaptic cleft. This mechanism is vital for alleviating symptoms of depression and anxiety .
  • Norepinephrine Modulation : Additionally, it may influence norepinephrine levels, contributing to its antidepressant effects. By inhibiting norepinephrine reuptake, the compound can enhance alertness and energy levels, which are often diminished in depressive states .

Sleep Enhancement

Research indicates that this compound can improve sleep quality by increasing slow-wave sleep (SWS) and reducing awakenings during the night. This effect is particularly beneficial for individuals suffering from insomnia or other sleep disorders .

Table 1: Effects on Sleep Parameters

ParameterEffect
Slow-wave sleep durationIncreased
Number of awakeningsDecreased
Time awake after sleep onsetDecreased

Antidepressant Effects

Clinical studies have shown that compounds with similar mechanisms can effectively treat major depressive disorder (MDD). The combination of SRI and norepinephrine reuptake inhibition can yield a synergistic effect, enhancing overall mood stabilization .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound in treating depression and sleep disorders:

  • Study on Sleep Quality : A study demonstrated that subjects administered an SRI exhibited significant improvements in sleep quality metrics compared to placebo groups. The findings suggested a direct correlation between serotonin levels and sleep architecture .
  • Antidepressant Efficacy : Another clinical trial indicated that patients receiving treatment with a combination of an SRI and norepinephrine reuptake inhibitor showed greater improvement in depressive symptoms than those receiving standard treatments alone .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with the alkylation of 4-isobutoxybenzylamine with a methoxy-substituted epoxide or haloethane derivative. Key steps include:

  • Protection of the amine group to avoid side reactions.
  • Coupling with a methoxy-ethyl moiety via nucleophilic substitution or reductive amination.
  • Deprotection and purification using column chromatography or recrystallization .
    • Characterization typically employs NMR (e.g., 1^1H, 13^{13}C) and IR spectroscopy to confirm functional groups, alongside mass spectrometry for molecular weight verification .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • First Aid : For accidental exposure:
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin Contact : Wash with soap and water for 15 minutes.
  • Eye Contact : Rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place away from oxidizers and acids to prevent decomposition .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies methoxy (δ3.3\delta \sim3.3 ppm) and isobutoxy (δ1.0\delta \sim1.0 ppm for CH3_3) groups. 13^{13}C NMR confirms aromatic carbons and ether linkages.
  • IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14_{14}H23_{23}NO2_2) via exact mass matching .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :

  • Iterative Analysis : Repeat experiments under controlled conditions (e.g., solvent purity, temperature) to rule out environmental artifacts.
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR chemical shifts) or reference compounds.
  • Controlled Degradation Studies : Test stability under varying pH/temperature to identify degradation products that may skew results .

Q. What computational strategies predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., palladium complexes) to optimize reaction pathways.
  • Docking Studies : Model binding affinities with biological targets if investigating pharmacological potential .

Q. What strategies mitigate risks of byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions.
  • In-Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress.
  • Byproduct Isolation : Identify impurities via LC-MS and redesign protecting groups or catalysts to suppress their formation .

Data Management and Ethical Considerations

Q. How can researchers balance open data sharing with confidentiality in studies involving novel derivatives of this compound?

  • Methodological Answer :

  • De-Identification : Remove sensitive synthesis details (e.g., proprietary catalysts) before depositing data in public repositories.
  • Controlled Access : Use platforms like Zenodo or Figshare with embargo periods or restricted access tiers.
  • Ethical Documentation : Include data-sharing clauses in informed consent forms for studies involving human/animal testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine
Reactant of Route 2
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N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.